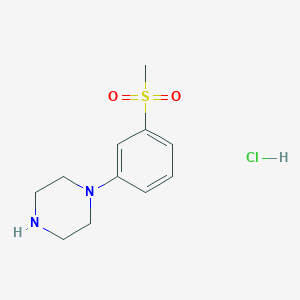

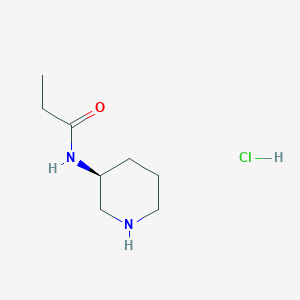

1-(3-(Methylsulfonyl)phenyl)piperazine hydrochloride

Overview

Description

The compound 1-(3-(Methylsulfonyl)phenyl)piperazine hydrochloride is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their potential pharmacological properties, including antidepressant, antianxiety, antibacterial, and anti-malarial activities . The specific compound , featuring a methylsulfonyl group attached to the phenyl ring, is not directly mentioned in the provided papers, but its analysis can be inferred from the synthesis and characterization of similar piperazine derivatives.

Synthesis Analysis

The synthesis of piperazine derivatives typically involves nucleophilic substitution reactions, Mannich reactions, and reactions with various electrophiles

Scientific Research Applications

Synthesis and Pharmacological Evaluation

- A study focused on the synthesis of novel derivatives related to 1-(3-(Methylsulfonyl)phenyl)piperazine hydrochloride, exploring their potential antidepressant and antianxiety activities. These derivatives demonstrated significant effects in behavioral tests, highlighting the chemical's relevance in pharmacological research (J. Kumar et al., 2017).

Metabolic Pathways and Enzymatic Reactions

- Another study investigated the metabolic pathways of a compound structurally similar to 1-(3-(Methylsulfonyl)phenyl)piperazine hydrochloride, providing insights into the roles of various enzymes in its oxidative metabolism. This is crucial for understanding the compound's pharmacokinetics and potential interactions (Mette G. Hvenegaard et al., 2012).

Antipsychotic Agent Research

- Research on (piperazin-1-yl-phenyl)-arylsulfonamides, related to 1-(3-(Methylsulfonyl)phenyl)piperazine hydrochloride, showed their high affinity for certain serotonin receptors. This finding is significant for developing atypical antipsychotic agents, indicating the compound's potential in mental health treatment research (C. Park et al., 2010).

Anticancer Potential

- Studies on derivatives of 1-(3-(Methylsulfonyl)phenyl)piperazine hydrochloride have demonstrated notable anticancer activity. This highlights the compound's potential role in cancer treatment research, especially in the development of new anticancer agents (Kostyantyn Turov, 2020).

Antibacterial and Antimicrobial Activities

- Research into N-sulfonated derivatives of 1-(3-(Methylsulfonyl)phenyl)piperazine hydrochloride has shown promising results as antibacterial agents, indicating its potential in combating bacterial infections (M. Abbasi et al., 2020).

Safety and Hazards

The compound has several hazard statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gear .

Mechanism of Action

Target of Action

Related compounds such as piperazine derivatives have been found to have affinity for α1- and α2-adrenoceptors . These receptors play a crucial role in the nervous system, regulating various physiological processes.

Mode of Action

It’s worth noting that piperazine compounds generally mediate their anthelmintic action by paralyzing parasites . This allows the host body to easily remove or expel the invading organism.

Biochemical Pathways

Piperazine derivatives have been associated with antiarrhythmic and hypotensive activities , suggesting they may influence cardiovascular pathways.

Pharmacokinetics

It’s known that piperazine compounds are partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .

Result of Action

Related compounds have shown marked antiarrhythmic and hypotensive activities , suggesting potential cardiovascular effects.

Action Environment

It’s known that piperazine readily absorbs water and carbon dioxide from the air , which could potentially influence its stability and action.

properties

IUPAC Name |

1-(3-methylsulfonylphenyl)piperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S.ClH/c1-16(14,15)11-4-2-3-10(9-11)13-7-5-12-6-8-13;/h2-4,9,12H,5-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLUWQKOMTQINGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)N2CCNCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1352305-13-5 | |

| Record name | Piperazine, 1-[3-(methylsulfonyl)phenyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352305-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl N-[2-(2-chlorophenyl)propan-2-yl]carbamate](/img/structure/B3027538.png)

![tert-butyl 5-oxo-6,7-dihydro-5H-spiro[[1,6]naphthyridine-8,4'-piperidine]-1'-carboxylate](/img/structure/B3027549.png)

![tert-Butyl N-[1-(2-methoxyphenyl)cyclobutyl]carbamate](/img/structure/B3027553.png)

![1-[4-(Aminomethyl)piperidin-1-yl]propan-1-one hydrochloride](/img/structure/B3027554.png)

![tert-Butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate](/img/structure/B3027558.png)

![tert-Butyl N-[1-(3-methoxyphenyl)cyclopropyl]carbamate](/img/structure/B3027559.png)